Methyl 2,6-difluoro-4-formylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

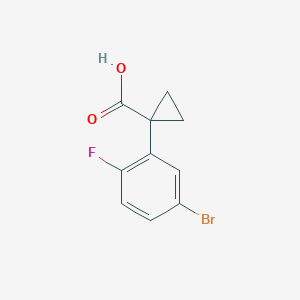

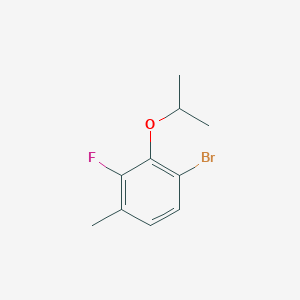

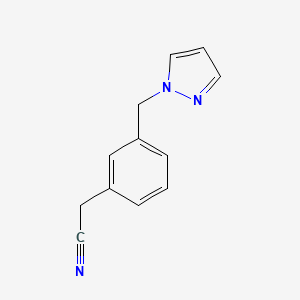

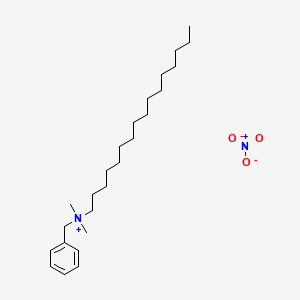

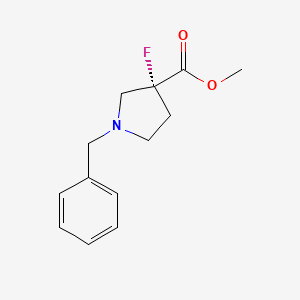

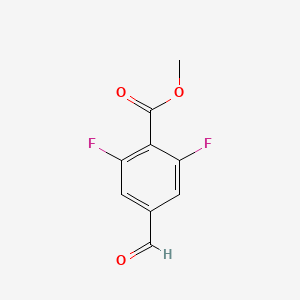

“Methyl 2,6-difluoro-4-formylbenzoate” is a chemical compound with the CAS Number: 1449280-48-1 . It has a molecular weight of 200.14 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored at a temperature between 2-8°C .Wirkmechanismus

Methyl 2,6-difluoro-4-formylbenzoate has been found to act as a nucleophile in a variety of reactions. In the Williamson ether synthesis, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of an ether bond. In the Stille reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of a carbon-carbon bond. In the Ullmann reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide or aryl halide, resulting in the formation of a carbon-carbon bond.

Biochemical and Physiological Effects

This compound has been found to have several biochemical and physiological effects. It has been found to be an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Additionally, this compound has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. Additionally, this compound has been found to be an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of phospholipids.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2,6-difluoro-4-formylbenzoate has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is a relatively inexpensive reagent, making it a cost-effective option for scientists. Additionally, this compound is a relatively stable compound, making it a safe and reliable reagent for use in laboratory experiments. One of the main limitations of this compound is that it is a relatively reactive compound, making it difficult to handle and store. Additionally, this compound is a relatively toxic compound, and should be handled with care to avoid potential health risks.

Zukünftige Richtungen

There are a variety of potential future directions for the use of methyl 2,6-difluoro-4-formylbenzoate in scientific research. One potential direction is the use of this compound as a reagent for the synthesis of new drugs and pharmaceuticals. Additionally, this compound could be used as a reagent for the synthesis of polymers and other materials. Furthermore, this compound could be studied for its potential application in the field of biochemistry, as it could be used as a reagent for the synthesis of proteins and other biomolecules. Additionally, this compound could be studied for its potential application in the field of medicine, as it could be used as an anti-inflammatory or anti-cancer agent. Finally, this compound could be studied for its potential application in the field of nanotechnology, as it could be used as a reagent for the synthesis of nanomaterials.

Synthesemethoden

Methyl 2,6-difluoro-4-formylbenzoate can be synthesized through a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method for synthesizing this compound, and involves the reaction of an alkoxide with a halide or an alkyl halide. The reaction is conducted in an aprotic solvent, such as dimethylformamide, and the product is isolated using aqueous acid. The Stille reaction is another method for synthesizing this compound, and involves the reaction of an organostannane with an alkyl halide or an aryl halide. The reaction is conducted in an aprotic solvent, such as toluene, and the product is isolated using aqueous acid. The Ullmann reaction is another method for synthesizing this compound, and involves the reaction of an organocopper reagent with an aryl halide or an alkyl halide. The reaction is conducted in an aprotic solvent, such as dimethylformamide, and the product is isolated using aqueous acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2,6-difluoro-4-formylbenzoate has been studied for its potential application in a variety of scientific research fields. It has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been found to be a useful reagent for the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential application in the field of biochemistry, as it has been found to be a useful reagent for the synthesis of proteins and other biomolecules. Additionally, this compound has been studied for its potential application in the field of medicine, as it has been found to have anti-inflammatory and anti-cancer properties.

Safety and Hazards

The safety information for “Methyl 2,6-difluoro-4-formylbenzoate” includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which suggest measures to take if exposed or concerned.

Eigenschaften

IUPAC Name |

methyl 2,6-difluoro-4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPHTZALQCXLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.